Cas no 304883-24-7 (3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea)
![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea structure](https://www.kuujia.com/scimg/cas/304883-24-7x500.png)
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea Chemical and Physical Properties
Names and Identifiers
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- AKOS009115923
- 304883-24-7
- N-[2-(2-hydroxyethoxy)ethyl]-N'-(1-naphthyl)urea
- 3-[2-(2-hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea
- 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea
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- Inchi: 1S/C15H18N2O3/c18-9-11-20-10-8-16-15(19)17-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,18H,8-11H2,(H2,16,17,19)
- InChI Key: VESAFFRBLZDXJU-UHFFFAOYSA-N
- SMILES: O(CCO)CCNC(NC1C=CC=C2C=CC=CC=12)=O
Computed Properties
- Exact Mass: 274.13174244g/mol
- Monoisotopic Mass: 274.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 70.6Ų
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0202Q4-25mg |
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea |
304883-24-7 | 95% | 25mg |
$120.00 | 2023-12-17 | |
1PlusChem | 1P0202Q4-10mg |
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea |
304883-24-7 | 95% | 10mg |
$152.00 | 2024-05-06 | |
1PlusChem | 1P0202Q4-100mg |
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea |
304883-24-7 | 95% | 100mg |
$1213.00 | 2024-05-06 |
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea Related Literature
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
Additional information on 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea
Professional Introduction to 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea (CAS No. 304883-24-7)
3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea, with the CAS number 304883-24-7, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a naphthalen-1-yl moiety and a urea functional group, has shown promise in various applications, particularly in the development of novel therapeutic agents. The structural features of this molecule contribute to its unique chemical properties, making it a subject of intense study among researchers.
The molecular structure of 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea consists of a naphthalene ring connected to a urea group through an ethylene oxide chain. This configuration imparts specific solubility and reactivity characteristics, which are critical for its potential use in drug design and synthesis. The presence of the hydroxyl group in the ethylene oxide chain enhances the compound's ability to interact with biological targets, making it a valuable candidate for further exploration.
In recent years, there has been a growing interest in the development of urea-based compounds due to their diverse biological activities. Urea derivatives are known for their ability to modulate enzyme activity and interact with specific protein targets. The naphthalen-1-yl group in 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea adds another layer of complexity, allowing for fine-tuned interactions with biological systems. This has led to several studies investigating its potential as an intermediate in the synthesis of more complex molecules.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Researchers have been exploring its efficacy in models of inflammation, cancer, and neurological disorders. The hydroxyl group and the flexible ethylene oxide chain contribute to its ability to penetrate biological membranes, enhancing its bioavailability. Additionally, the naphthalen-1-yl group can be modified further to tailor its pharmacological properties, making it a versatile scaffold for drug development.
The synthesis of 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea involves several key steps that highlight the ingenuity of modern organic chemistry. The process typically begins with the reaction of naphthalenone with an isocyanate derivative, followed by functionalization with 2-(2-hydroxyethoxy)ethyl groups. These steps require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve optimal results.
The pharmacological profile of 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea has been studied extensively in preclinical models. Initial findings suggest that it exhibits significant anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Furthermore, its ability to modulate enzyme activity has led to investigations into its potential as an anti-cancer agent. These preliminary results are encouraging and warrant further clinical trials to validate its therapeutic efficacy.
The chemical stability and solubility profile of this compound are also areas of active research. The presence of multiple functional groups makes it essential to understand how these interactions affect its shelf life and bioavailability. Researchers are employing spectroscopic techniques such as NMR and mass spectrometry to elucidate its structure-property relationships. These studies are crucial for optimizing its formulation and ensuring its effectiveness in real-world applications.
Recent advancements in computational chemistry have accelerated the discovery process for compounds like 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets before conducting expensive wet lab experiments. This approach has significantly reduced the time required to identify promising candidates for further development. Additionally, machine learning algorithms are being used to screen large libraries of compounds for similar structures, further enhancing the discovery pipeline.
The industrial production of 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea is another area where innovation is crucial. Scalable synthetic routes must be developed to ensure cost-effective manufacturing while maintaining high purity standards. Continuous flow chemistry has emerged as a powerful tool for this purpose, offering improved efficiency and reduced waste compared to traditional batch processing methods. These advancements are essential for bringing this promising compound from laboratory research to market-ready products.
The regulatory landscape for new pharmaceuticals also plays a significant role in the development of 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea. Compliance with guidelines set by agencies such as the FDA and EMA is necessary for clinical trials and market approval. Researchers must navigate complex regulatory requirements while ensuring that their studies are conducted ethically and responsibly. This involves careful planning and collaboration with regulatory experts throughout the development process.
In conclusion, 3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea (CAS No. 304883-24-7) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. The ongoing studies into its synthesis, pharmacology, stability, and industrial production highlight its potential as a therapeutic agent. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel treatments for various diseases.
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